Physalin C

Descripción

This compound has been reported in Alkekengi officinarum var. franchetii with data available.

Structure

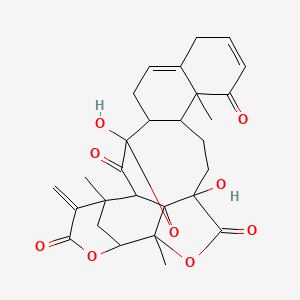

2D Structure

3D Structure

Propiedades

Número CAS |

27503-33-9 |

|---|---|

Fórmula molecular |

C28H30O9 |

Peso molecular |

510.5 g/mol |

Nombre IUPAC |

(1S,2S,3R,5R,6R,14R,15S,18R,21S,22R)-5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |

InChI |

InChI=1S/C28H30O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,15-16,18-19,33-34H,1,6,9-12H2,2-4H3/t15-,16+,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |

Clave InChI |

OZDVKLAQLVYYJW-UCDWWPKISA-N |

SMILES isomérico |

C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@@H]6CC=C7CC=CC(=O)[C@@]7([C@H]6CC[C@@]5(C(=O)O3)O)C)O)C)OC(=O)C2=C |

SMILES canónico |

CC12CC(C3(C45C1C(=O)C(O4)(C6CC=C7CC=CC(=O)C7(C6CCC5(C(=O)O3)O)C)O)C)OC(=O)C2=C |

melting_point |

274 - 277 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Biosynthetic Blueprint of Physalin C in Physalis Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalins, a class of highly oxygenated and structurally complex C28-steroidal lactones derived from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. Among them, Physalin C represents a compound of interest for potential therapeutic applications. However, the intricate biosynthetic pathway leading to its formation remains largely unelucidated, posing a significant barrier to its sustainable production through metabolic engineering or synthetic biology approaches. This technical guide synthesizes the current understanding of the putative biosynthetic pathway of physalins, with a focus on the likely route to this compound. It integrates findings from metabolomic, transcriptomic, and functional genomic studies to provide a comprehensive overview for researchers and professionals in drug development. This guide details the precursor pathways, key intermediates, and enzyme families implicated in the formation of the characteristic physalin scaffold. Furthermore, it outlines the experimental methodologies employed to investigate this complex pathway and presents available quantitative data to inform future research and bioengineering efforts.

Introduction to Physalins and this compound

Physalins are a group of naturally occurring steroids characterized by a unique 13,14-seco-16,24-cyclo-steroidal skeleton.[1] This structural complexity gives rise to a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, a member of this family, has been identified in species such as Physalis alkekengi.[2][3] The intricate architecture of physalins, including this compound, suggests a complex biosynthetic origin, which is of great interest for the potential biotechnological production of these valuable compounds.

The Putative Biosynthesis Pathway of Physalins

The biosynthesis of physalins is believed to originate from the universal pathways for terpenoid precursor synthesis: the mevalonate (B85504) (MEV) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[4][5] These pathways provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent steps are thought to proceed through the sterol biosynthesis pathway, with significant diversions and modifications to yield the physalin scaffold.

The proposed pathway can be broadly divided into three stages:

-

Formation of the Triterpenoid Backbone: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), which is then reductively dimerized to produce squalene. Squalene undergoes epoxidation and cyclization to yield lanosterol.

-

Formation of Key Withanolide Intermediates: Lanosterol is then converted to 24-methylenecholesterol, a critical branch-point intermediate. From here, a series of desaturations, hydroxylations, and other modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, lead to the formation of withanolides and subsequently withaphysalins. These compounds are considered crucial intermediates in the biosynthesis of physalins.

-

Formation of the Physalin Skeleton: The final steps involve significant skeletal rearrangement of withaphysalin precursors to form the characteristic 13,14-seco-16,24-cyclo-ergostane structure of physalins. Further specific oxidative modifications would then lead to the various physalins, including this compound. The precise enzymatic reactions and intermediates in this final stage are the least understood part of the pathway.

Figure 1: Putative biosynthesis pathway of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound are not yet available in the literature, studies on other physalins, such as Physalin D, provide valuable insights into the accumulation of these compounds in different tissues and developmental stages of Physalis plants. This information is crucial for optimizing harvesting strategies and for understanding the regulation of the biosynthetic pathway.

Table 1: Quantitative Analysis of Physalin D in Physalis alkekengi

| Plant Material | Developmental Stage | Physalin D Content (% dry weight) | Reference |

| Calyx | Immature | 0.7880 ± 0.0612 | |

| Calyx | Mature | 0.2028 ± 0.0160 | |

| Fruit | Immature | 0.0992 ± 0.0083 | |

| Fruit | Mature | 0.0259 ± 0.0021 |

Note: The data presented are for Physalin D, a closely related compound, and serve as an illustrative example of quantitative analysis of physalins.

Experimental Protocols for Pathway Elucidation

The elucidation of the physalin biosynthetic pathway requires a multi-pronged approach that combines analytical chemistry, molecular biology, and functional genomics. Below are the key experimental methodologies that have been and continue to be employed in this field.

Metabolite Profiling and Identification

-

Extraction: Plant tissues (e.g., calyces, fruits, leaves) are harvested, freeze-dried, and ground to a fine powder. Metabolites are typically extracted using solvents such as methanol (B129727) or ethanol, often with the aid of ultrasonication.

-

Purification and Isolation: Crude extracts are subjected to various chromatographic techniques, including Thin Layer Chromatography (TLC), Column Chromatography (CC), and High-Performance Liquid Chromatography (HPLC), to isolate individual physalins.

-

Structural Elucidation: The chemical structures of isolated compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

-

Quantitative Analysis: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful tool for both the identification and quantification of known and novel physalins in complex mixtures.

Gene Discovery and Functional Characterization

-

Transcriptome Analysis: RNA sequencing (RNA-seq) of different tissues and developmental stages of Physalis plants allows for the identification of candidate genes involved in the physalin biosynthesis pathway. Genes encoding enzymes such as CYPs, transferases, and reductases that are co-expressed with physalin accumulation are of particular interest.

-

Virus-Induced Gene Silencing (VIGS): VIGS is a rapid and effective reverse genetics tool used to investigate the function of candidate genes in Physalis species. A viral vector carrying a fragment of the target gene is introduced into the plant, leading to the silencing of the endogenous gene. The resulting metabolic phenotype (i.e., changes in the physalin profile) can then be analyzed to confirm the role of the silenced gene in the biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolite Profiling, through LC-ESI/LTQOrbitrap/MS Analysis, of Antioxidant Extracts from Physalis alkekengi L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Physalin C: A Technical Guide to its Biological Activities and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physalin C is a naturally occurring seco-steroid belonging to the withanolide class, isolated from plants of the Solanaceae family. While the broader class of physalins has been extensively studied for a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities, the specific biological profile of this compound is more narrowly defined in the scientific literature. This technical guide provides an in-depth overview of the currently known and experimentally validated biological activities of this compound, with a primary focus on its role as an inhibitor of the ubiquitin-proteasome pathway. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and workflows.

Inhibition of the Ubiquitin-Proteasome Pathway

The most significant, well-documented biological activity of this compound is its ability to inhibit the ubiquitin-proteasome pathway. This pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins, and its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway is a key strategy in the development of novel therapeutic agents.

Quantitative Data

This compound has been identified as an inhibitor of the ubiquitin-proteasome pathway in human colon carcinoma (DLD-1) cells. The quantitative measure of this activity is presented in Table 1.

| Compound | Biological Activity | Cell Line | EC50 (µM) | Reference |

| This compound | Inhibition of Ubiquitin-Proteasome Pathway | DLD-1 | 4.4 | Ausseil et al., 2007[1] |

Experimental Protocol: High-Throughput Bioluminescence Screening

The inhibitory effect of this compound on the ubiquitin-proteasome pathway was determined using a cell-based bioluminescent assay. The following protocol is based on the methodology described by Ausseil et al., 2007[1].

Objective: To identify and quantify the inhibition of the ubiquitin-proteasome pathway by test compounds in a high-throughput format.

Cell Line: DLD-1 (human colon cancer) cell line stably transfected to express a 4Ubiquitin-Luciferase (4Ub-Luc) reporter protein. The 4Ub tag targets the luciferase protein for degradation by the proteasome.

Principle: When the ubiquitin-proteasome pathway is active, the 4Ub-Luc protein is degraded, resulting in a low luminescence signal. When the pathway is inhibited by a compound like this compound, the 4Ub-Luc protein accumulates, leading to a dose-dependent increase in luciferase activity and a stronger luminescence signal.

Materials:

-

DLD-1 4Ub-Luc stable cell line

-

Culture medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.

-

This compound (dissolved in DMSO)

-

Reference inhibitor (e.g., MG132)

-

96- or 384-well white, opaque-bottom cell culture plates

-

Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the DLD-1 4Ub-Luc cells into 96- or 384-well plates at a density of 10,000 cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

-

Compound Addition: Prepare serial dilutions of this compound and the reference inhibitor in culture medium. Add the diluted compounds to the respective wells. Ensure the final DMSO concentration does not exceed a level that affects cell viability (e.g., <0.5%). Include vehicle control (DMSO) wells.

-

Treatment Incubation: Incubate the plates for a defined period (e.g., 16 hours) at 37°C and 5% CO2.

-

Luminescence Measurement:

-

Equilibrate the plates to room temperature for 10 minutes.

-

Add an equal volume of the luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold increase in luminescence for each concentration of this compound compared to the vehicle control.

-

Plot the fold increase against the log of the compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualization of Pathways and Workflows

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Caption: Workflow for the High-Throughput Bioluminescence Screening Assay.

Other Reported Biological Activities

While the inhibition of the ubiquitin-proteasome pathway is the most concretely evidenced activity for this compound, other activities have been reported for the compound or its close derivatives. It is critical to note that the following activities are either not yet supported by peer-reviewed quantitative data for this compound itself or pertain to structurally similar but distinct molecules.

Cytotoxic Activity (Unconfirmed)

A commercial supplier has stated that this compound exhibits cytotoxic activities against human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. However, at the time of this writing, no peer-reviewed primary literature is available to substantiate this claim with quantitative IC50 values or detailed experimental protocols. This remains a significant area for future research.

Activity of this compound Derivatives

Research into derivatives of this compound provides context for its potential biological activities. These findings, while informative, should not be directly extrapolated to this compound.

Anti-leishmanial Activity of 5β,6β-epoxythis compound: A study investigating compounds from Physalis minima identified 5β,6β-epoxythis compound and evaluated its anti-leishmanial properties.

| Compound | Biological Activity | Organism | IC50 (µM) |

| 5β,6β-epoxythis compound | Anti-leishmanial | Leishmania tropica (promastigotes) | 23.76 ± 1.10 |

Conclusion

The current body of scientific evidence robustly identifies this compound as an inhibitor of the ubiquitin-proteasome pathway, with a defined EC50 value of 4.4 µM in DLD-1 cells[1]. This activity positions this compound as a molecule of interest for further investigation in therapeutic areas where proteasome inhibition is a validated strategy, such as oncology.

However, the broader biological profile of this compound remains largely unexplored. Reports of its cytotoxicity lack quantitative, peer-reviewed data, and other potential activities, such as anti-inflammatory or immunomodulatory effects, have not been specifically documented for this compound. The promising anti-leishmanial activity of a close derivative suggests that this could be a fruitful avenue for future investigation of this compound itself.

For researchers and drug development professionals, this compound represents a molecule with a specific, validated mechanism of action and a significant opportunity for further discovery and characterization. Future studies should focus on confirming and quantifying its cytotoxic effects against a panel of cancer cell lines and exploring its potential in other therapeutic areas to fully elucidate its pharmacological potential.

References

Physalin C: Unraveling Its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Physalins, a class of steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention in oncology research for their potent cytotoxic and antitumor activities. Among these, Physalin C has been identified as a promising anticancer agent. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. Due to the limited specific research on this compound, this document also incorporates detailed mechanistic data from the more extensively studied Physalins A, B, and F as representative examples of the class, thereby offering a broader perspective on their therapeutic potential. The primary known mechanism for this compound is its role as an inhibitor of the ubiquitin-proteasome pathway.

Core Anticancer Mechanisms of Physalins

Physalins exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the Ubiquitin-Proteasome Pathway

A key mechanism of action attributed to this compound, shared with Physalin B, is the inhibition of the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of cellular proteins, including those that regulate cell cycle progression and apoptosis. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce endoplasmic reticulum stress and trigger apoptosis. This mechanism is a validated target in cancer therapy, as exemplified by the clinical success of proteasome inhibitors.

-

Physalin B and C act as inhibitors of the ubiquitin/proteasome pathway, which promotes apoptosis.[1][2] The inhibition of this pathway leads to the accumulation of ubiquitinated proteins, which is cytotoxic to cancer cells.[2] In human colon cancer cells, Physalin B was found to impair proteasome function, leading to the induction of the pro-apoptotic protein NOXA, a characteristic feature of the ubiquitin-proteasome pathway inhibition.[2][3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Physalins have been shown to be potent inducers of apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Physalin A induces apoptosis in human melanoma A375-S2 cells through the activation of the p53-Noxa pathway and the generation of reactive oxygen species (ROS). It has also been shown to activate the death receptor-associated extrinsic apoptotic pathway by upregulating Fas expression.

-

Physalin B triggers apoptosis in human melanoma cells through a NOXA-related pathway. It also induces apoptosis in colon cancer cells, as evidenced by the cleavage of PARP and caspase-3.

-

Physalin F induces apoptosis in non-small cell lung cancer (NSCLC) cells through both intrinsic and extrinsic pathways. In human renal carcinoma cells, Physalin F-induced apoptosis is mediated by the generation of ROS and the subsequent disruption of the mitochondrial membrane potential.

Cell Cycle Arrest

By interfering with the cell cycle machinery, physalins can halt the proliferation of cancer cells, providing a window for apoptotic processes to be initiated.

-

Physalin A has been shown to induce G2/M phase cell cycle arrest in human non-small cell lung cancer A549 cells, a mechanism that involves the p38 MAPK/ROS pathway.

-

Physalin B can induce G2/M cell cycle arrest in breast cancer cells.

-

Physalin F also causes G2/M-phase cell cycle arrest in NSCLC cells.

Modulation of Signaling Pathways

Physalins have been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer, contributing to their growth and survival.

-

JAK/STAT3 Pathway: Physalin A is a potent inhibitor of the JAK/STAT3 signaling pathway. It suppresses both constitutive and induced STAT3 activity by modulating the phosphorylation of JAK2 and JAK3, leading to anti-proliferative and pro-apoptotic effects in NSCLC cells.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Physalin B has been shown to suppress the phosphorylation of Akt and PI3K in breast cancer cells.

-

MAPK Pathway: The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus to control a wide range of cellular processes. Physalin F down-regulates the MAPK signaling pathway in NSCLC cells. Physalin B, on the other hand, increases the phosphorylation of p38, ERK, and JNK in colon cancer cells.

Quantitative Data

The cytotoxic effects of various physalins have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Physalin B | HCT116 | Colon Cancer | 1.35 | |

| A375 | Melanoma | < 4.6 µg/ml | ||

| A2058 | Melanoma | < 4.6 µg/ml | ||

| CORL23 | Large Cell Lung Carcinoma | < 2.0 | ||

| MCF-7 | Breast Cancer | 0.4 - 1.92 | ||

| 22Rv1 | Prostate Cancer | < 2.0 | ||

| 796-O | Kidney Cancer | < 2.0 | ||

| A-498 | Kidney Cancer | < 2.0 | ||

| ACHN | Kidney Cancer | < 2.0 | ||

| CEM | Leukemia | < 2.0 | ||

| C4-2B | Prostate Cancer | < 2.0 | ||

| HT1080 | Fibrosarcoma | < 2.0 | ||

| HeLa | Cervical Cancer | < 2.0 | ||

| HCT-116 | Colorectal Cancer | < 2.0 | ||

| HL-60 | Promyelocytic Leukemia | < 2.0 | ||

| HuCCA-1 | Cholangiocarcinoma | < 2.0 | ||

| MOLT-3 | T-lymphoblastic Leukemia | < 2.0 | ||

| 5β,6β-epoxythis compound | NCI-H460 | Non-small Cell Lung Cancer | Active | |

| SF-268 | CNS Glioma | Active | ||

| PC-3 | Prostate Adenocarcinoma | Active | ||

| MCF-7 | Breast Adenocarcinoma | Active | ||

| 5α-chloro-6β-hydroxythis compound | NCI-H460 | Non-small Cell Lung Cancer | Active | |

| SF-268 | CNS Glioma | Active | ||

| PC-3 | Prostate Adenocarcinoma | Active | ||

| MCF-7 | Breast Adenocarcinoma | Active |

Note: "Active" indicates selective cytotoxic activity was observed, but a specific IC50 value was not provided in the source.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of physalins.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the physalin compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with the physalin compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations based on the phase of the cell cycle they are in.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the physalin compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubation: Incubate for 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1, S, and G2/M phases.

Western Blotting for Signaling Proteins

Objective: To detect the expression and phosphorylation status of specific proteins in signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with the physalin compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (total or phosphorylated form), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Proteasome Activity Assay

Objective: To measure the chymotrypsin-like activity of the proteasome.

Principle: This assay utilizes a fluorogenic peptide substrate, such as Suc-LLVY-AMC, which is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent AMC (7-amino-4-methylcoumarin) molecule. The increase in fluorescence is proportional to the proteasome activity.

Protocol:

-

Lysate Preparation: Prepare cell lysates in a buffer without protease inhibitors.

-

Assay Setup: In a 96-well plate, add cell lysate to paired wells. To one well of each pair, add a specific proteasome inhibitor (e.g., MG-132) to serve as a negative control.

-

Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence kinetically using a microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm.

-

Data Analysis: Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by physalins and the general workflows of the experimental protocols described.

Caption: Apoptosis induction pathways modulated by physalins.

Caption: G2/M cell cycle arrest mechanism induced by physalins.

Caption: Inhibition of key signaling pathways by physalins.

Caption: General experimental workflow for studying physalins.

Conclusion

This compound, along with other members of the physalin family, demonstrates significant potential as an anticancer agent. Its ability to inhibit the ubiquitin-proteasome pathway, a clinically validated target, underscores its therapeutic promise. While specific research on this compound is still emerging, the extensive data on related physalins provide a strong rationale for its further investigation. The multifaceted mechanisms of action of physalins, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways, suggest that they may be effective against a broad range of cancers and could potentially overcome resistance to conventional therapies. This guide provides a foundational understanding for researchers and drug development professionals to advance the study of this compound and other physalins as novel cancer therapeutics.

References

Preliminary In Vitro Efficacy of Physalin C: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin C, a steroidal lactone derived from plants of the Physalis genus, has emerged as a compound of interest in preclinical research due to its potential therapeutic activities. Belonging to the withanolide class of natural products, physalins have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive summary of the preliminary in vitro studies on this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols to support further investigation and drug development efforts.

Cytotoxic Activity of this compound

Preliminary in vitro studies have demonstrated the cytotoxic potential of this compound against human colorectal carcinoma cells.

Inhibition of the Ubiquitin-Proteasome Pathway

A key mechanism underlying the cytotoxic effects of this compound is its ability to inhibit the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Inhibition of this pathway can lead to the accumulation of pro-apoptotic proteins and cell death, making it a validated target in oncology.

Table 1: Cytotoxicity of this compound in DLD-1 Human Colorectal Carcinoma Cells

| Compound | Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| This compound | DLD-1 | Ubiquitin-Proteasome Inhibition | Inhibition of ubiquitin-proteasome pathway | 4.4 | [1] |

| Physalin B | DLD-1 | Ubiquitin-Proteasome Inhibition | Inhibition of ubiquitin-proteasome pathway | 3.8 | [1] |

EC50: Half-maximal effective concentration

The data indicates that this compound is a potent inhibitor of the ubiquitin-proteasome pathway, with an EC50 value of 4.4 µM in DLD-1 cells[1]. This activity is comparable to that of the related compound, Physalin B[1].

Induction of Apoptosis

While direct studies on this compound-induced apoptosis are limited, the closely related compound Physalin B has been shown to trigger apoptosis in DLD-1 cells[2]. This suggests that the cytotoxic effects of this compound observed through the inhibition of the ubiquitin-proteasome pathway likely culminate in programmed cell death.

Potential Anti-inflammatory Effects of this compound

While direct quantitative data on the anti-inflammatory activity of this compound is not yet available, studies on other physalins provide strong rationale for investigating this potential. Physalins, in general, are known to exert anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many physalins have been shown to suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. For instance, Physalin A has been demonstrated to exert its anti-inflammatory action by blocking the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another critical pathway involved in inflammatory responses. Several physalins have been reported to modulate the phosphorylation and activation of these kinases, contributing to their anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key in vitro assays relevant to the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Target cancer cell line (e.g., DLD-1)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Griess Reaction: Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.

Western Blot Analysis of Signaling Pathways (NF-κB and MAPK)

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as the phosphorylated (activated) forms of NF-κB p65, ERK, JNK, and p38.

Materials:

-

This compound

-

Target cell line

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.

References

Physalin C: A Technical Guide to its Solubility Profile for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of Physalin C, a bioactive steroid lactone isolated from plants of the Physalis genus. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this natural compound.

This compound has garnered interest for its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] A critical parameter for advancing the research and development of any compound is its solubility in various solvents, which influences its bioavailability and formulation possibilities. This guide offers a summary of the known solubility characteristics of this compound, outlines standard experimental protocols for solubility determination, and visualizes a general workflow for such experiments.

Qualitative Solubility Profile

Based on available data, this compound exhibits good solubility in several common organic solvents. It is reported to be soluble in:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone[2]

Conversely, this compound has limited solubility in water.[1] This characteristic is common for many natural products with complex, nonpolar structures.

Quantitative Solubility Data

Currently, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, to provide a relevant reference, the table below presents the experimentally determined mole fraction solubility of a closely related compound, Physalin D, in various solvents at different temperatures. It is important to note that while structurally similar, the solubility of this compound may differ. The data for Physalin D demonstrates a common trend where solubility increases with temperature.[3][4]

Table 1: Mole Fraction Solubility of Physalin D in Various Solvents at Different Temperatures

| Temperature (K) | Water (10^5 * x) | Methanol (10^4 * x) | Ethanol (10^4 * x) | Propanone (Acetone) (10^3 * x) | Ethyl Ethanoate (Ethyl Acetate) (10^4 * x) | Trichloromethane (Chloroform) (10^3 * x) |

| 283.2 | 0.136 | 0.412 | 0.298 | 0.835 | 0.432 | 1.25 |

| 288.2 | 0.152 | 0.521 | 0.387 | 1.02 | 0.543 | 1.48 |

| 293.2 | 0.171 | 0.653 | 0.496 | 1.24 | 0.678 | 1.75 |

| 298.2 | 0.192 | 0.812 | 0.631 | 1.49 | 0.841 | 2.06 |

| 303.2 | 0.215 | 0.998 | 0.795 | 1.78 | 1.03 | 2.41 |

| 308.2 | 0.243 | 1.22 | 0.993 | 2.11 | 1.26 | 2.81 |

| 313.2 | 0.274 | 1.48 | 1.23 | 2.49 | 1.53 | 3.27 |

Note: The mole fraction solubility (x) is a dimensionless quantity.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

Equilibration: Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 298.2 K or 310.2 K for physiological temperature). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a compound like this compound.

Potential Signaling Pathways of Physalins

Physalins are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways targeted by this compound are still under investigation, research on other physalins, such as A, F, and H, provides insights into potential mechanisms of action. These include:

-

JAK/STAT3 Pathway: Physalin A has been shown to inhibit the phosphorylation of the JAK receptor and the STAT3 protein, preventing its translocation to the nucleus.

-

Wnt/β-catenin Pathway: Physalin F can accelerate the degradation of β-catenin, thereby inhibiting Wnt/β-catenin signaling.

-

Hedgehog Pathway: Physalin H has been found to inhibit the Hedgehog signaling pathway by suppressing the expression of key proteins.

The diagram below illustrates the inhibitory effects of different physalins on these signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and drug development professionals. While qualitative data suggests solubility in common organic solvents and limited solubility in water, further quantitative studies are necessary to establish a precise solubility profile. The provided experimental protocol and workflow offer a standardized approach for such investigations. Understanding the solubility and potential mechanisms of action of this compound is crucial for unlocking its full therapeutic potential.

References

The Natural Abundance and Bioactivity of Physalin C in Physalis angulata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalis angulata, a plant species with a rich history in traditional medicine, is a known source of physalins, a group of seco-steroids exhibiting a wide range of biological activities. This technical guide focuses on Physalin C, providing a comprehensive overview of its natural abundance, methodologies for its quantification, and an in-depth look at the signaling pathways it is presumed to modulate. While specific quantitative data for this compound remains elusive in the current body of scientific literature, this guide synthesizes available data on other physalins from P. angulata to provide a foundational understanding for future research and drug development endeavors.

Natural Abundance of Physalins in Physalis angulata

Research on Physalis minima has shown that the concentration of various physalins can range from 0.07 to 9.89 mg/g of dry plant weight[1]. This range offers a potential benchmark for the expected yield of this compound from P. angulata. For instance, studies have quantified Physalin B and D in the leaves of P. angulata, indicating the presence of these related compounds in specific tissues[2][3]. Phytochemical screenings have confirmed the presence of steroids, likely including physalins, in the leaves, stems, and fruits of P. angulata[4].

Table 1: Reported Abundance of Other Physalins in Physalis Species

| Physalin Type | Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Various Physalins | Physalis minima | Various | 0.07 - 9.89 |

Note: This table provides a general reference for physalin content and does not contain specific data for this compound in Physalis angulata.

Experimental Protocols for Quantification

While a specific protocol for the quantification of this compound has not been detailed in the reviewed literature, the methodologies employed for other physalins, such as B and D, in P. angulata provide a robust framework. These protocols typically involve extraction, chromatographic separation, and detection.

Extraction of Physalins

A common method for extracting physalins from plant material is maceration using an organic solvent.

Protocol: Methanolic Extraction

-

Sample Preparation: Air-dry the desired plant parts of Physalis angulata (e.g., leaves, stems) at room temperature and then grind them into a fine powder.

-

Maceration: Soak the powdered plant material in methanol (B129727) (e.g., a 1:3 solid-to-solvent ratio) for 24 to 48 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture through Whatman filter paper to separate the extract from the solid plant residue. The residue can be re-extracted to ensure maximum yield.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Storage: Store the concentrated extract in a desiccator to prevent moisture absorption prior to analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector, such as a photodiode array (PDA) detector, is the standard method for the quantitative analysis of physalins.

Protocol: HPLC-PDA Quantification

-

Sample Preparation: Dissolve a known amount of the crude methanolic extract in the mobile phase or a suitable solvent to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Example for Physalins B & D):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile, methanol, and water is often employed. The specific gradient program should be optimized for the separation of this compound.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: Monitor the eluent using a PDA detector at a wavelength optimized for this compound (e.g., 230 nm has been used for other physalins).

-

Column Temperature: Maintain a constant column temperature, for instance, 55°C.

-

-

Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Quantification: Inject the prepared sample extract. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Physalins

While the specific signaling pathways modulated by this compound have not been fully elucidated, research on other physalins, particularly their anti-inflammatory and cytotoxic effects, provides significant insights into the likely mechanisms of action.

Anti-inflammatory Signaling Pathway

Several physalins, including Physalin A and E isolated from Physalis species, have been shown to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response.

Mechanism of Action:

-

Inhibition of IκB-α Degradation: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB-α. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB-α. Physalins have been shown to block this degradation.

-

Prevention of NF-κB Nuclear Translocation: By preventing the degradation of IκB-α, physalins effectively block the release and translocation of the active NF-κB p65 subunit into the nucleus.

-

Downregulation of Pro-inflammatory Mediators: Nuclear NF-κB acts as a transcription factor, promoting the expression of various pro-inflammatory genes. By inhibiting NF-κB activation, physalins lead to a significant reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12).

Some studies also suggest that the anti-inflammatory effects of physalins may involve the suppression of the c-Jun N-terminal kinase (JNK)/Activator Protein-1 (AP-1) signaling pathway and the upregulation of antioxidant activity.

Caption: Generalized anti-inflammatory signaling pathway of physalins.

Cytotoxic Signaling Pathway

Physalin F has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase-3 and c-myc dependent pathways. This suggests a potential mechanism for the anticancer properties observed in various physalins.

Mechanism of Action:

-

Induction of Apoptosis: Physalin F triggers a cascade of events leading to apoptosis, a controlled form of cell death that is crucial for eliminating damaged or cancerous cells.

-

Activation of Caspase-3: Caspases are a family of protease enzymes that play a central role in the execution phase of apoptosis. Physalin F has been shown to activate caspase-3, a key executioner caspase.

-

Involvement of c-myc: The c-myc proto-oncogene is involved in cell cycle progression and proliferation. In the context of Physalin F-induced apoptosis, the co-regulation of c-myc suggests its involvement in the cell death signaling pathway.

Caption: Cytotoxic signaling pathway of Physalin F in cancer cells.

Conclusion and Future Directions

This compound, a constituent of Physalis angulata, holds potential for therapeutic applications, likely mirroring the anti-inflammatory and cytotoxic properties of other physalins. While direct quantitative data for this compound is currently lacking, established methodologies for the analysis of related compounds provide a clear path forward for its quantification. The elucidated signaling pathways for other physalins, primarily the inhibition of the NF-κB pathway for anti-inflammatory effects and the activation of caspase-dependent apoptosis for cytotoxicity, offer a strong foundation for investigating the specific mechanisms of this compound.

Future research should focus on:

-

Developing and validating a specific HPLC or UPLC-MS/MS method for the accurate quantification of this compound in various parts of Physalis angulata.

-

Investigating the natural abundance of this compound across different geographical locations, harvest times, and plant tissues to optimize its sourcing.

-

Elucidating the precise molecular targets and signaling pathways modulated by purified this compound to confirm its anti-inflammatory and cytotoxic mechanisms.

This targeted research will be instrumental in unlocking the full therapeutic potential of this compound and advancing its development as a novel pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physalin F from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Physalin C: A Technical Guide for Drug Development Professionals

For Immediate Release

[City, State] – [Date] – Physalin C, a naturally occurring seco-steroid belonging to the withanolide class, is emerging as a compound of significant interest for its potential therapeutic applications in oncology, inflammation, and immunomodulation. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies crucial for its continued investigation.

Physalins are a diverse group of compounds primarily isolated from plants of the Physalis genus.[1][2][3] While several physalins have been extensively studied, this compound is a less-explored but promising molecule with demonstrated biological activities. This document aims to consolidate the existing knowledge on this compound and provide a framework for future research and development.

Core Therapeutic Areas

Preliminary research indicates that this compound holds promise in several key therapeutic areas, largely mirroring the activities of other well-studied physalins. These include:

-

Anticancer Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines.[2] Its mechanism is believed to involve the inhibition of critical cell signaling pathways and the induction of programmed cell death (apoptosis).

-

Anti-inflammatory Effects: Like other physalins, this compound is predicted to possess anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB signaling cascade.[3][4]

-

Immunosuppressive Activity: The immunomodulatory potential of physalins suggests that this compound may also play a role in suppressing immune responses, a therapeutic target in autoimmune diseases and organ transplantation.[2]

Quantitative Data Summary

Quantitative data on the bioactivity of this compound is limited but indicative of its potential. The following table summarizes the available data, primarily focusing on its cytotoxic effects. For a comparative perspective, data for other relevant physalins are also included.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | PANC1 | Pancreatic Cancer | 4.4 | [2] |

| Physalin B | PANC1 | Pancreatic Cancer | Not Specified | [2] |

| Physalin F | PANC1 | Pancreatic Cancer | 5.3 | [2] |

| Physalin B | DLD-1 | Colorectal Cancer | Not Specified | [2] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Key Signaling Pathways

The therapeutic effects of physalins are attributed to their ability to modulate multiple intracellular signaling pathways. While direct studies on this compound are sparse, the mechanisms of action of closely related physalins provide a strong basis for its predicted biological activity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[3][4] Many physalins exert their anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.[2][3][4] The proposed mechanism involves the suppression of IκB protein phosphorylation, which prevents the translocation of the NF-κB complex to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[3][4]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial for regulating cell proliferation, differentiation, and apoptosis.[2] Physalins have been shown to induce apoptosis in cancer cells by activating various MAPK pathways, including ERK1/2, JNK, and p38 MAPK.[2] This activation can lead to the production of reactive oxygen species (ROS), release of cytochrome c from mitochondria, and activation of caspases, ultimately triggering programmed cell death.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the investigation of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the whole plant or specific parts (e.g., calyxes) of Physalis species. A general workflow is as follows:

Detailed Steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol (B145695) at room temperature or under reflux. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions enriched with physalins are subjected to multiple chromatographic techniques, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, PANC1) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for a further 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against the concentration of this compound.

Western Blot Analysis for NF-κB Translocation

Western blotting can be used to assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Treatment: Cells are pre-treated with this compound for a specified time and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).

-

Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic protein fractions are isolated from the treated cells using a commercial extraction kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

While the existing data on physalins provide a strong rationale for the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a broader panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its action.

-

Detailed mechanistic studies: Elucidating the precise molecular targets of this compound and its effects on various signaling pathways, including but not limited to NF-κB and MAPK.

-

In vivo efficacy and safety studies: Conducting preclinical studies in animal models of cancer and inflammatory diseases to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a promising natural product with the potential for development into a novel therapeutic agent for a range of diseases. Its predicted ability to modulate key signaling pathways involved in cancer and inflammation warrants further rigorous investigation. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Physalin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin C, a naturally occurring seco-steroid from plants of the Physalis genus, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the physalin family of withanolides, it shares a complex steroidal structure that contributes to its biological activities, which are thought to include anti-inflammatory and cytotoxic effects. The primary source for this compound is Physalis alkekengi var. Francheti, from which it was first isolated and identified as 7-deoxyphysalin A[1].

These application notes provide a comprehensive protocol for the extraction and purification of this compound, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies are based on established techniques for isolating physalins, including solvent extraction and multi-step chromatography. Additionally, this document outlines the inhibitory effects of physalins on the NF-κB signaling pathway, a key mechanism underlying their anti-inflammatory action.

Data Presentation: Quantitative Analysis of Physalin Content

While specific yield data for this compound is not extensively documented, the following tables provide quantitative data for other major physalins, such as Physalin D and B, from various Physalis species. This information is valuable for optimizing collection and extraction procedures, as physalin content can vary significantly based on the plant part and its maturity. Immature calyces, for instance, have been shown to contain the highest concentration of Physalin D[2].

Table 1: Quantitative Analysis of Physalin D in Physalis alkekengi [2]

| Plant Material | Maturity Stage | Physalin D Content (% dry weight ± SD) |

| Calyx | Immature | 0.7880 ± 0.0612 |

| Calyx | Mature | 0.2028 ± 0.0160 |

| Fruit | Immature | 0.0992 ± 0.0083 |

| Fruit | Mature | 0.0259 ± 0.0021 |

Table 2: Physalin B and F Content in Physalis minima from Different Locations [3]

| Plant Part | Location | Physalin B Content (mg/g dry weight) | Physalin F Content (mg/g dry weight) |

| Leaves | Guar Chempedak | 6.20 | - |

| Fruit | Kota Marudu | - | 12.50 |

| Roots | Serdang | 0.40 | - |

Note: The data in these tables are presented as a reference for researchers to understand the typical yield ranges for physalins from plant material.

Experimental Protocols

The following protocols are synthesized from established methods for the extraction and purification of total physalins and specific physalin analogues[4]. These can be adapted and optimized for the specific isolation of this compound.

Part 1: Pre-Extraction and Preparation of Plant Material

-

Plant Material Collection : Collect the calyces and fruits of Physalis alkekengi var. Francheti. For higher yields of physalins in general, immature calyces are preferred.

-

Drying : Air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (40-50°C) until constant weight is achieved.

-

Grinding : Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Part 2: Extraction of Crude Physalin Mixture

This protocol describes a solvent-based extraction method to obtain a crude extract enriched with physalins.

-

Maceration/Reflux Extraction :

-

Place 1 kg of the powdered plant material into a large flask.

-

Add a solvent such as methanol (B129727) or ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v). Alternatively, for a more aqueous extraction, use heated water (reflux) at a 1:15 ratio for 2 hours, repeating the extraction twice.

-

For solvent extraction, macerate the mixture for 24-48 hours at room temperature with occasional stirring. For reflux extraction, heat the mixture at the solvent's boiling point for the specified time.

-

-

Filtration and Concentration :

-

Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.

-

Combine the filtrates if multiple extractions were performed.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude syrup or extract.

-

Part 3: Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

-

Alcohol Precipitation (for aqueous extracts) :

-

If an aqueous extraction was performed, gradually add ethanol to the concentrated extract to a final concentration of 70-75% while stirring.

-

Allow the mixture to stand, leading to the precipitation of proteins and polysaccharides.

-

Filter the mixture to remove the precipitate and concentrate the filtrate to remove the ethanol.

-

-

Liquid-Liquid Partitioning :

-

Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Physalins are typically enriched in the chloroform and ethyl acetate fractions.

-

-

Column Chromatography :

-

Macroporous Resin Chromatography : Apply the enriched extract to a macroporous resin column (e.g., D101). Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95%). Collect fractions and monitor by Thin Layer Chromatography (TLC). Physalins typically elute in the 40-70% ethanol fractions.

-

Silica (B1680970) Gel Column Chromatography : Pool the physalin-rich fractions and concentrate. Apply the residue to a silica gel column. Elute with a solvent system such as a gradient of ethyl acetate in toluene (B28343) or chloroform in methanol.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

For final purification, subject the fractions containing this compound to preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water.

-

Monitor the elution profile with a UV detector (around 225-230 nm) and collect the peak corresponding to this compound.

-

-

Structure Verification :

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB Signaling Pathway by Physalins.

Conclusion

The protocols and data presented provide a foundational guide for the successful extraction and purification of this compound. Researchers can utilize these methods as a starting point, with the understanding that optimization may be necessary based on the specific plant material and available laboratory equipment. The provided diagrams offer a clear visual representation of the experimental workflow and the molecular mechanism of action for physalins. Further research into this compound and its derivatives holds promise for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anti-cancer drug discovery.

References

- 1. This compound | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]

Application Note: Quantification of Physalin C using a Validated HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalin C is a member of the physalin family of steroidal lactones isolated from plants of the Physalis genus. Like other physalins, it has demonstrated a range of biological activities, including potent anti-inflammatory and immunomodulatory effects. Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, efficacy evaluation, and understanding its mechanism of action. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Sample Preparation (from Rat Plasma)

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Materials:

-

Rat plasma containing this compound

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Tolbutamide, 30 ng/mL in ACN)[1]

-

0.1% Formic acid in water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 14,000 rpm and 4°C)

Procedure:

-

Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of acetonitrile.

-

Add 100 µL of the internal standard solution (Tolbutamide, 30 ng/mL in ACN).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.

-

Add 20 µL of 0.1% formic acid to the supernatant to acidify the sample.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for another 5 minutes at 4°C.

-

Transfer the final supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/h |

| Cone Gas Flow | 150 L/h |

MRM Transitions: